2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide
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Overview
Description
2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring, making it a molecule of interest for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.
N-Alkylation: The cyano group and the butyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide (e.g., 1-cyanobutane) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often employed.
Major Products
Substitution: Products include azido derivatives or thiol-substituted compounds.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the carboxylic acid derivative.
Scientific Research Applications
2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: Research is conducted to explore its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The cyano group and bromine atom may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1-cyanobutan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a different position of the methyl group.
2-chloro-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide: Chlorine atom instead of bromine.
2-bromo-N-(1-cyanobutan-2-yl)-3-ethylbenzenesulfonamide: Ethyl group instead of methyl.
Uniqueness
2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, cyano group, and sulfonamide group in this particular arrangement makes it a valuable compound for targeted research in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S/c1-3-10(7-8-14)15-18(16,17)11-6-4-5-9(2)12(11)13/h4-6,10,15H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLRJMQRSHINRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NS(=O)(=O)C1=CC=CC(=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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